
CM-272
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CM-272 is a first-in-class, potent, selective, substrate-competitive, and reversible dual inhibitor of G9a and DNA methyltransferases (DNMTs). It has shown significant potential in the treatment of various hematological malignancies by inhibiting cell proliferation and promoting apoptosis .
Wissenschaftliche Forschungsanwendungen
Applications in Hematological Malignancies
Recent studies have shown that CM-272 exhibits promising results in treating various hematological malignancies:
- Acute Myeloid Leukemia (AML) :
- Castration-Resistant Prostate Cancer (CRPC) :
-
Combination Therapies :
- Studies suggest that this compound can enhance the efficacy of other therapeutic agents. For instance, when combined with pro-apoptotic drugs, it has shown synergistic effects that improve overall survival rates in preclinical models . This combination approach is particularly relevant for solid tumors, where traditional therapies often fall short.
Case Study 1: Prostate Cancer
In a study assessing the effects of this compound on prostate cancer cell lines DU145 and PC3, researchers found that treatment with this compound led to a significant decrease in cell viability. Notably, the anti-tumor effects were retained even in three-dimensional spheroid cultures, indicating its potential for clinical application .
Case Study 2: Acute Myeloid Leukemia
A comprehensive analysis involving OCI-AML3 cells treated with this compound revealed a marked decrease in global DNA methylation levels and H3K9me2 levels. This treatment resulted in rapid cell cycle arrest and apoptosis without inducing DNA damage, highlighting this compound’s unique mechanism of action .
Data Tables
Cancer Type | Effect of this compound | Mechanism |
---|---|---|
Prostate Cancer | Reduced cell viability; increased apoptosis | Inhibition of G9a methyltransferase activity |
Acute Myeloid Leukemia | Induced apoptosis; inhibited proliferation | Decreased DNMT1 and G9a protein levels |
Solid Tumors | Enhanced sensitivity to immune checkpoint blockade | Modulation of tumor microenvironment |
Wirkmechanismus
Target of Action
CM-272, also known as 1846570-31-7 (free base) or 6-Methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine, is a dual inhibitor of G9a (EHMT2) and DNMT1 . These are both methyltransferases, with G9a being a histone methyltransferase and DNMT1 being a DNA methyltransferase .
Mode of Action
This compound interacts with its targets, G9a and DNMT1, by inhibiting their activity . This inhibition leads to a decrease in the methylation of histones and DNA, which can result in changes in gene expression .
Biochemical Pathways
The inhibition of G9a and DNMT1 by this compound affects the methylation pathways of histones and DNA . This can lead to changes in the expression of various genes, including those involved in cell proliferation and apoptosis .
Result of Action
This compound has been shown to inhibit cell proliferation and promote apoptosis . It induces immunogenic cell death (ICD), which can enhance the sensitivity to anti-PD-1 antibodies .
Action Environment
The action of this compound can be influenced by the tumor microenvironment (TME). For example, the high level of glutathione in the TME can be reduced by Fe3+, which enhances the production of reactive oxygen species, including ferroptosis and apoptosis .
Biochemische Analyse
Biochemical Properties
CM-272 interacts with several enzymes and proteins, including G9a, DNMT1, DNMT3A, DNMT3B, and GLP . It inhibits these enzymes with IC50s of 8 nM, 382 nM, 85 nM, 1200 nM, and 2 nM, respectively . The inhibition of these enzymes leads to a reduction in both DNA and H3K9 methylation levels, which in turn leads to the reactivation of tumor suppressor genes and inhibits cancer cell proliferation .
Cellular Effects
This compound has been shown to inhibit cell proliferation and promote apoptosis in a dose- and time-dependent manner in various cell lines . It induces interferon-stimulated genes and immunogenic cell death . Furthermore, this compound has been found to block cell cycle progression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with G9a and DNMTs, leading to their inhibition . This results in a decrease in global levels of H3K9me2 and 5mC . The therapeutic activity of this compound relies on the early activation of the type I IFN response in tumor cells .
Temporal Effects in Laboratory Settings
This compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been found to significantly prolong the survival of AML, ALL, and DLBCL xenogeneic models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to inhibit cell proliferation and promote apoptosis in a dose-dependent manner .
Metabolic Pathways
It is known that it interacts with several enzymes, including G9a, DNMT1, DNMT3A, DNMT3B, and GLP .
Vorbereitungsmethoden
Die Synthese von CM-272 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.
Analyse Chemischer Reaktionen
CM-272 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zu reduzierten Formen führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen: Die Reaktionen beinhalten typischerweise Reagenzien wie Oxidationsmittel, Reduktionsmittel und Katalysatoren unter kontrollierten Temperatur- und Druckbedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit veränderten funktionellen Gruppen
Vergleich Mit ähnlichen Verbindungen
CM-272 ist einzigartig in seiner dualen inhibitorischen Wirkung sowohl auf G9a als auch auf DNMTs, was es zu einer First-in-Class-Verbindung macht. Zu ähnlichen Verbindungen gehören:
UNC0638: Ein selektiver Inhibitor von G9a und GLP.
SGC0946: Ein selektiver Inhibitor von DOT1L, einer weiteren Histonmethyltransferase.
Decitabine: Ein DNMT-Inhibitor, der bei der Behandlung von myelodysplastischen Syndromen und akuter myeloischer Leukämie eingesetzt wird.
Azacitidin: Ein weiterer DNMT-Inhibitor mit Anwendungen bei der Behandlung von myelodysplastischen Syndromen
This compound zeichnet sich durch seinen dualen Inhibitionsmechanismus aus, der im Vergleich zu anderen Single-Target-Inhibitoren ein breiteres Wirkungsspektrum gegen epigenetische Modifikationen bietet.
Biologische Aktivität
CM-272 is a novel dual inhibitor targeting G9a (EHMT2) and DNMT1 methyltransferases, designed to reverse epigenetic alterations associated with various cancers. It has shown promising biological activity, particularly in inducing apoptosis and inhibiting cell proliferation in multiple cancer types, including hepatoblastoma and bladder cancer. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, preclinical findings, and potential therapeutic applications.
Targeting Epigenetic Modifications
This compound functions by inhibiting G9a and DNMT1, both of which play critical roles in DNA methylation and histone modification. By disrupting these processes, this compound alters gene expression profiles that are often dysregulated in cancer cells. Key findings include:
- Reduction of IGF2 Levels : Treatment with this compound significantly decreased IGF2 protein levels, leading to reduced phosphorylation of AKT at serine 473, a critical pathway for cell survival and proliferation .
- Induction of Apoptosis : this compound promotes immunogenic cell death (ICD), which enhances the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies . This mechanism is particularly relevant in the context of tumor microenvironments that are typically resistant to standard therapies.
Impact on Cancer Cell Viability
In preclinical studies using patient-derived xenograft (PDX) models, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts. The drug's efficacy was linked to its ability to downregulate pathways associated with cell survival and proliferation:
- Cell Viability Assays : Viability assays showed a significant decrease in cancer cell viability upon treatment with this compound at concentrations as low as 100 nM .
- Colony Formation and Migration : this compound treatment hindered colony formation capabilities and reduced migration potential in hepatoblastoma cells, indicating its potential to limit metastasis .
Case Studies
Several studies have highlighted the effectiveness of this compound in various cancer types:
- Hepatoblastoma : In vitro studies revealed that this compound treatment resulted in decreased proliferation rates and induced apoptosis in hepatoblastoma cells. RNA sequencing indicated downregulation of the IGF2 pathway as a primary mode of action .
- Bladder Cancer : A recent study introduced a nanoscale metal-organic framework (MIL-53) to enhance the delivery of this compound. This combination therapy not only facilitated apoptosis but also improved dendritic cell maturation, suggesting a synergistic effect when combined with immunotherapy .
Data Table: Summary of Biological Activities
Potential Therapeutic Applications
The dual inhibition mechanism of this compound positions it as a promising candidate for combination therapies in oncology. Its ability to enhance the effects of existing treatments (e.g., cisplatin) suggests that it may be particularly useful for patients with tumors driven by IGF2 expression . Moreover, ongoing research into its application in immunotherapy highlights its potential to overcome resistance mechanisms commonly encountered in solid tumors.
Safety Profile
While preclinical studies indicate significant antitumor efficacy, attention must be paid to the side effects associated with potent inhibitors like this compound. Observations from PDX models suggest that while effective against tumors, there may be adverse effects due to its strong action on tumor cells .
Eigenschaften
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQLKZTYUYIWDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.